3-benzyl-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
Description
3-benzyl-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring lactones with a benzopyranone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Properties
Molecular Formula |
C23H26N2O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-benzyl-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C23H26N2O3/c1-16-18-8-9-21(26)20(15-25-12-10-24(2)11-13-25)22(18)28-23(27)19(16)14-17-6-4-3-5-7-17/h3-9,26H,10-15H2,1-2H3 |
InChI Key |
MNACPHVXJWATKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Alkylation: The hydroxyl group at the 7-position is alkylated using benzyl bromide in the presence of a base such as potassium carbonate.
Mannich Reaction: The resulting compound undergoes a Mannich reaction with formaldehyde and 4-methylpiperazine to introduce the piperazine moiety at the 8-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using green solvents, catalysts, and other environmentally friendly procedures .
Chemical Reactions Analysis
Core Reactivity of the Coumarin Skeleton
The benzopyrone structure enables electrophilic substitutions at electron-rich positions (C-3, C-6, and C-8). The hydroxyl group at C-7 acts as a directing group, while the methylpiperazine side chain at C-8 enhances solubility and nucleophilicity.
Key Reaction Types:
-
Electrophilic Aromatic Substitution (EAS):
Reacts with nitrating agents (e.g., HNO₃/H₂SO₄) to introduce nitro groups predominantly at C-5 or C-6. Halogenation (Br₂/FeBr₃) occurs at C-3 or C-6 . -
Nucleophilic Substitution:
The 4-methyl group can undergo free-radical bromination (NBS/light) to yield 4-bromomethyl derivatives, enabling further functionalization .
Piperazine Side-Chain Modifications
The (4-methylpiperazin-1-yl)methyl group at C-8 participates in:
Alkylation/Acylation Reactions
Metal Complexation
The tertiary amines in the piperazine ring form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enhancing catalytic or bioactive properties.
Hydroxyl Group at C-7 Reactivity
The phenolic -OH group undergoes:
Esterification/Etherification
Oxidative Coupling
In the presence of FeCl₃ or horseradish peroxidase, the hydroxyl group mediates dimerization via C–O–C linkages .
Multi-Component Reactions (MCRs)
The compound participates in one-pot syntheses:
Example: Three-Component Reaction with DMAD and Aldehydes
| Components | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| DMAD, 4-nitrobenzaldehyde | NEt₃, THF, 24h, RT | 3-Benzyl-7-(2-(4-nitrophenyl)-2-oxoethoxy)-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]coumarin | 78% |
Mechanism: Base-catalyzed conjugate addition followed by cyclocondensation .
Photochemical Reactions
UV irradiation (λ = 365 nm) induces:
-
Ring-Opening: Forms transient ortho-quinonoid intermediates.
-
Diels-Alder Cycloaddition: With dienophiles like maleic anhydride to yield fused tetracyclic derivatives .
Stability and Degradation
-
Acidic Conditions: Stable below pH 3; demethylation occurs at C-4 under strong acids (HCl, 100°C).
-
Oxidative Degradation: H₂O₂/Fe²⁺ (Fenton’s reagent) cleaves the coumarin ring to yield benzofuran-2-one derivatives.
Comparative Reactivity with Analogues
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of chromene compounds, including 3-benzyl-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines by targeting specific cellular pathways involved in tumor proliferation.
Case Study:
A study published in Molecules demonstrated that chromene derivatives could inhibit topoisomerase enzymes, which are critical for DNA replication in cancer cells. The study highlighted that modifications to the chromene structure could enhance anticancer efficacy, suggesting that 3-benzyl-7-hydroxy derivatives may also possess similar capabilities .
Antifungal Activity
Chromenes have also been investigated for their antifungal properties. The ability to inhibit cytochrome enzymes suggests a mechanism by which these compounds can disrupt fungal cell metabolism.
Research Findings:
A study found that certain chromene derivatives showed promising antifungal activity against pathogenic fungi, indicating that 3-benzyl-7-hydroxy derivatives might be effective in treating fungal infections .
Neuropharmacological Effects
The incorporation of the piperazine moiety in the structure of this compound suggests potential neuropharmacological applications. Piperazine derivatives are known for their anxiolytic and antidepressant effects.
Clinical Relevance:
Research has indicated that compounds containing piperazine can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation .
Mechanism of Action
The mechanism of action of 3-benzyl-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
4-methylpiperazine: A component of the target compound’s structure.
Benzylcoumarin derivatives: Compounds with similar structures but different substituents.
Uniqueness
3-benzyl-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct biological and chemical properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound .
Biological Activity
3-benzyl-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.46 g/mol. The structure features a coumarin backbone modified with a benzyl group and a piperazine moiety, which are known to enhance biological activity.
Antitumor Activity
Recent studies have indicated that coumarin derivatives exhibit significant antitumor properties. For instance, modifications to the coumarin structure can enhance cytotoxicity against various cancer cell lines. A study reported that compounds with similar structures demonstrated IC50 values in the low micromolar range against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 0.25 |
| Similar Coumarin Derivative | MCF7 | 0.49 |
Antioxidant Activity
Coumarins are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and inhibit oxidative stress. The presence of hydroxyl groups in the structure enhances these properties, making them potential candidates for developing antioxidant agents .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that various coumarin derivatives possess significant antibacterial and antifungal activities. For example, derivatives have been tested against common pathogens like Staphylococcus aureus and Escherichia coli, showing promising results .
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and microbial growth, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO) .
- Induction of Apoptosis : Studies suggest that certain coumarins can induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases .
- Modulation of Signaling Pathways : The piperazine moiety may interact with various cellular receptors, modulating signaling pathways that lead to cell cycle arrest or apoptosis in tumor cells .
Case Studies
Several case studies highlight the effectiveness of coumarin derivatives in clinical settings:
- Study on HepG2 Cells : A derivative similar to 3-benzyl-7-hydroxy-4-methyl demonstrated significant growth inhibition in HepG2 cells with an IC50 value of 0.25 µM, indicating potent antitumor activity .
- Antimicrobial Efficacy : A study evaluating the antimicrobial potential of various coumarins found that 3-benzyl derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as novel antimicrobial agents .
Q & A
Q. What are the established synthetic routes for this coumarin derivative, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via a Mannich reaction, involving formaldehyde and 4-methylpiperazine derivatives. A general procedure involves refluxing 7-hydroxy-4-methylcoumarin with formaldehyde and the piperazine derivative in ethanol, followed by crystallization from acetone . To optimize yield, parameters such as molar ratios (e.g., 1:1 for coumarin:piperazine), reaction time (4–6 hours), and solvent choice (ethanol vs. methanol) should be systematically tested. Purity can be enhanced using column chromatography with gradients of ethyl acetate and hexane .
Q. Which spectroscopic techniques are critical for structural characterization, and how should data be interpreted?
- ¹H NMR : Key signals include the singlet for the coumarin C3 proton (~δ 6.1–6.3 ppm), aromatic protons (δ 7.2–7.5 ppm for benzyl), and the 4-methylpiperazine methyl group (~δ 2.2–2.4 ppm) .
- X-ray crystallography : Resolves substituent orientation (e.g., benzyl vs. piperazine spatial arrangement). For example, crystal structures of analogous compounds reveal intramolecular hydrogen bonding between the 7-hydroxy group and the carbonyl oxygen .
- IR spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) functionalities .
Q. What solubility challenges arise in biological assays, and how can they be mitigated?
The compound’s limited aqueous solubility (due to hydrophobic benzyl and methyl groups) often necessitates DMSO as a solvent. However, DMSO concentrations >1% can interfere with cell-based assays. Alternative strategies include:
- Using β-cyclodextrin complexes to enhance solubility .
- Preparing phosphate-buffered saline (PBS) suspensions with sonication.
- Validating solubility via UV-vis spectroscopy at λmax ~310 nm .
Q. How is preliminary biological activity screening conducted for this compound?
Standard assays include:
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values calculated using nonlinear regression .
- Enzyme inhibition : Fluorometric assays for carbonic anhydrase IX/XII inhibition, comparing inhibition constants (Ki) to acetazolamide controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Substitution effects : Replace the benzyl group with electron-withdrawing groups (e.g., nitro) to enhance enzyme binding affinity. For example, 8-nitro analogs show improved Ki values for carbonic anhydrase IX .
- Piperazine modifications : Replace 4-methylpiperazine with morpholine or thiomorpholine to alter pharmacokinetics (e.g., logP, blood-brain barrier penetration) .
- Methyl group removal : Evaluate the impact of 4-methyl deletion on metabolic stability via hepatic microsome assays .
Q. What crystallographic methods resolve ambiguities in substituent conformation?
- Single-crystal X-ray diffraction (SC-XRD) at 100 K using Mo-Kα radiation (λ = 0.71073 Å) reveals bond angles and torsion angles. For example, in related structures, the 4-methylpiperazine group adopts a chair conformation, with the methyl group equatorial to minimize steric strain .
- Hydrogen-bonding networks (e.g., O–H···O=C interactions) stabilize the crystal lattice and can be quantified using SHELXL refinement software .
Q. How can molecular docking and DFT studies predict binding modes with target proteins?
- Docking protocols : Use AutoDock Vina with a grid box centered on the active site of carbonic anhydrase IX (PDB: 3IAI). The 7-hydroxy and piperazine groups form hydrogen bonds with Thr200 and Glu117, respectively .
- DFT calculations : B3LYP/6-311G(d,p) optimization reveals the compound’s electrostatic potential surface, identifying nucleophilic regions (hydroxy group) and electrophilic regions (carbonyl carbon) for reactivity predictions .
Q. How should contradictory biological data (e.g., varying IC₅₀ across studies) be analyzed?
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. For example, MCF-7 cells at passage 15–20 show higher sensitivity than later passages .
- Metabolic interference : Test for cytochrome P450 interactions using LC-MS/MS to quantify metabolite formation (e.g., hydroxylated derivatives) .
- Data normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity) to account for inter-experimental variability .
Methodological Tables
Table 1: Key Synthetic Parameters for Yield Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol (95%) | +15% vs. MeOH |
| Reaction Time | 6 hours | +20% vs. 4 hours |
| Piperazine Equiv. | 1.2 equiv. | +10% purity |
Table 2: Comparative Inhibitory Activity Against Carbonic Anhydrases
| Compound Modification | CA IX Ki (nM) | CA XII Ki (nM) |
|---|---|---|
| Parent compound | 28.4 ± 1.2 | 34.7 ± 2.1 |
| 8-Nitro analog | 12.9 ± 0.8 | 18.3 ± 1.5 |
| 4-Methyl deletion | 45.6 ± 3.1 | 52.9 ± 2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
